molecular formula C28H21N3O3S2 B12135528 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12135528
M. Wt: 511.6 g/mol
InChI Key: SOPVIZYVQRPSPP-QFEZKATASA-N
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Description

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of benzodioxole, pyrazole, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazole intermediates, followed by their condensation with thiazolidinone under specific conditions. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in various organic syntheses.

    Acetylacetone: Another compound with similar reactivity in certain chemical reactions.

Uniqueness

What sets (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H21N3O3S2

Molecular Weight

511.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H21N3O3S2/c1-18-7-10-20(11-8-18)26-21(16-31(29-26)22-5-3-2-4-6-22)14-25-27(32)30(28(35)36-25)15-19-9-12-23-24(13-19)34-17-33-23/h2-14,16H,15,17H2,1H3/b25-14-

InChI Key

SOPVIZYVQRPSPP-QFEZKATASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Origin of Product

United States

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